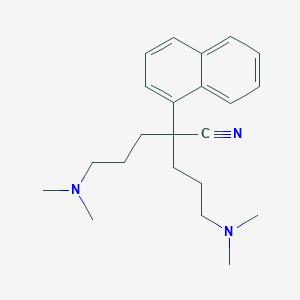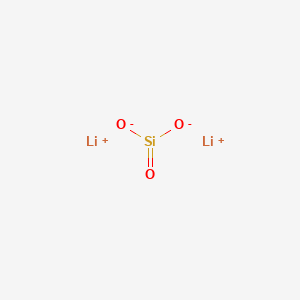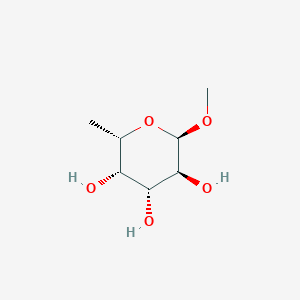
Methyl alpha-L-fucopyranoside
Overview
Description
Alpha-L-methyl-fucose: is a derivative of fucose, a hexose deoxy sugar. It is a methylated form of L-fucose, which is commonly found in various biological systems. Fucose is a significant component of many N- and O-linked glycans and glycolipids, playing crucial roles in cellular recognition and signaling processes .
Mechanism of Action
Target of Action
Methyl alpha-L-fucopyranoside primarily targets rhizobial lectins . Lectins are proteins that can bind to specific carbohydrates on cell surfaces, playing a crucial role in biological recognition phenomena involving cells and proteins . This compound also inhibits the biocontrol agent Trichoderma reesei from coiling around the rhizobial mycelium .
Mode of Action
this compound interacts with its targets by inhibiting their function . It prevents the fungus Trichoderma reesei from coiling around the rhizobial mycelium, thereby disrupting the normal function of the fungus . It is also inhibitory to Lectin PLL3, LECB, and BAMBL .
Biochemical Pathways
Its inhibitory effect on lectins suggests that it may interfere with carbohydrate-binding processes, potentially affecting cell-cell interactions and signal transduction pathways .
Pharmacokinetics
As a biochemical reagent, it’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of specific lectins and the prevention of fungal coiling . This can disrupt normal biological processes, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which the compound is acting .
Biochemical Analysis
Biochemical Properties
The role of Methyl alpha-L-fucopyranoside in biochemical reactions is not well-documented. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-methyl-fucose can be synthesized through enzymatic methods involving alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides and the transfer of fucosyl residues. The trans-fucosylation reaction can be performed using para-nitrophenyl-alpha-L-fucopyranoside as the fucosyl donor and various acceptors such as methyl, para-nitrophenol, or allyl derivatives of monosaccharides .
Industrial Production Methods: Large-scale production of alpha-L-methyl-fucose can be achieved through microbial cell factories and fermentation processes. These methods involve the use of genetically engineered microorganisms to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Alpha-L-methyl-fucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-L-methyl-fucose can lead to the formation of fucose derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Alpha-L-methyl-fucose has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex glycans and glycosides.
Biology: It plays a role in studying cellular recognition and signaling processes.
Medicine: It is used in the development of therapeutic agents targeting specific glycan structures.
Industry: It is used in the production of fucosylated human milk oligosaccharides, which have beneficial effects on infant health
Comparison with Similar Compounds
Alpha-L-fucose: A naturally occurring deoxy sugar with similar structural features.
Methyl alpha-L-fucopyranoside: Another methylated derivative of L-fucose.
Alpha-L-galactopyranoside: A structurally related compound with different functional properties
Uniqueness: Alpha-L-methyl-fucose is unique due to its specific methylation, which can influence its reactivity and interaction with biological molecules. This methylation can enhance its stability and modify its biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-CXNFULCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14687-15-1 | |
| Record name | Methyl alpha-L-fucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014687151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-methyl-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL .ALPHA.-L-FUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZI2C7VVU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl α-L-fucopyranoside in understanding the immune response to Escherichia coli O128?
A1: Methyl α-L-fucopyranoside plays a crucial role in deciphering the immune response against the Escherichia coli O128 strain. Research has shown that this compound acts as an inhibitor of antibody binding to the O-antigenic polysaccharide found on the surface of E. coli O128. [] While it exhibited inhibitory effects, Methyl α-L-fucopyranoside was not the most potent inhibitor, indicating that the antibody binding site likely recognizes a larger structural motif within the O-antigen. [] This finding suggests that while L-fucose is part of the recognized epitope, a more complex structure, potentially involving multiple sugar residues, is crucial for high-affinity antibody binding. This information is valuable for developing targeted therapies against E. coli O128 infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



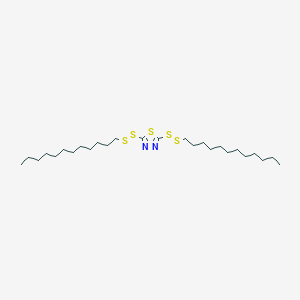
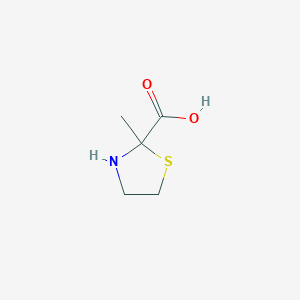
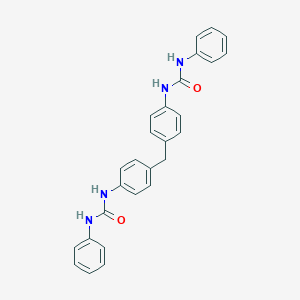
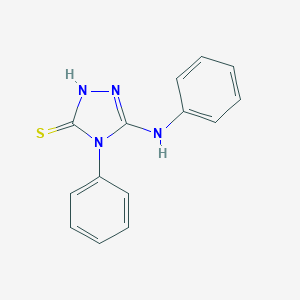



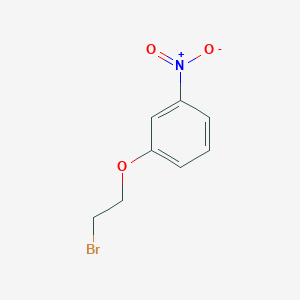
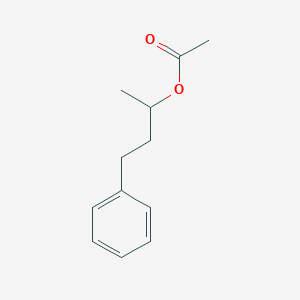
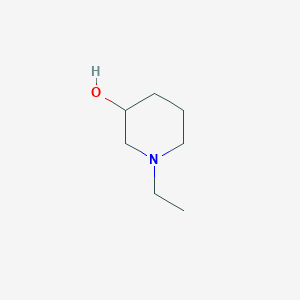
![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)
